molecular formula C8H6F2N2 B3057769 1-(Difluoromethyl)-1H-benzo[d]imidazole CAS No. 84941-15-1

1-(Difluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B3057769
CAS No.: 84941-15-1
M. Wt: 168.14 g/mol
InChI Key: RVAZYWRRGKZZKC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-benzo[d]imidazole is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity and improved physicochemical properties, making such compounds valuable in drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-benzo[d]imidazole typically involves the difluoromethylation of benzimidazole derivatives. One common method is the visible light-induced radical cascade difluoromethylation/cyclization of imidazoles with unactivated alkenes using difluoromethyltriphenylphosphonium bromide as the precursor . This method is characterized by mild conditions, no requirement for additives, and a wide substrate scope.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using reagents such as chlorodifluoromethane or fluoroform . These reagents are affordable and can be used to perform difluoromethylation on a multikilogram scale.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzimidazole derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzimidazole ring .

Scientific Research Applications

1-(Difluoromethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-benzo[d]imidazole is unique due to its specific structure and the presence of the difluoromethyl group, which imparts distinct physicochemical properties and biological activities. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

1-(difluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-8(10)12-5-11-6-3-1-2-4-7(6)12/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAZYWRRGKZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515578
Record name 1-(Difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84941-15-1
Record name 1-(Difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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